Helodermin

Descripción general

Descripción

Helodermin es un péptido aislado del veneno del monstruo de Gila (Heloderma suspectum). Muestra un alto grado de similitud de secuencia con el péptido intestinal vasoactivo, el péptido histidina isoleucina y la secretina en su parte N-terminal . This compound se descubrió por primera vez en 1982 cuando se observó que el veneno del monstruo de Gila ejercía un potente efecto secretor en los acinos pancreáticos dispersos de cobayas .

Métodos De Preparación

Helodermin se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y activadores como la hidroxibenzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .

Para la producción industrial, this compound se puede extraer del veneno del monstruo de Gila. El proceso de extracción implica la recolección de veneno, seguida de purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar el péptido .

Análisis De Reacciones Químicas

Receptor Binding and Activation

Helodermin interacts with VIP and secretin receptors, triggering cAMP-dependent pathways. Comparative studies reveal:

| Receptor Type | Binding Affinity (IC50) | cAMP Production Efficacy | Source Tissue |

|---|---|---|---|

| VIP-preferring | 1.2 nM | 100% of VIP effect | Rat pancreas |

| Secretin-preferring | 12 nM | 75% of secretin effect | Rat heart |

| Hybrid (pancreatic) | 3.5 nM | 120% of VIP effect | Human heart |

-

Mechanism : Binds to VPAC1 receptors with higher efficacy than VIP, inducing prolonged cAMP elevation .

-

Amylase secretion : Stimulates secretion in pancreatic acini at 100-fold lower potency than VIP but with identical efficacy .

Enzymatic Degradation and Stability

This compound exhibits variable stability in biological environments:

Degradation Conditions

| Medium | Time | Degradation (%) | Notes |

|---|---|---|---|

| Simulated gastric (0.1 M HCl) | 2 h | 25% | N-terminal cleavage dominates |

| FaSSIF (intestinal) | 24 h | 15% | Chymotrypsin-resistant |

| Human plasma | 48 h | 40% | Carboxypeptidase-mediated |

-

Key cleavage sites : Susceptible to trypsin at Arg14 and Lys20, producing fragments T1–T4 .

-

Stabilization : Encapsulation in PEG-b-PLA/PLGA nanoparticles reduces degradation by 70% in gastric fluid .

Nanoparticle Encapsulation and Release

Double emulsion techniques optimize this compound delivery:

| Parameter | Nanoprecipitation | Double Emulsion |

|---|---|---|

| Encapsulation efficiency | 45% | 82% |

| Burst release (1 h) | 30% | 12% |

| Sustained release (24 h) | 60% | 35% |

-

Release mechanism : Initial burst from surface-bound peptide, followed by polymer erosion-driven diffusion .

Species-Specific Reactivity

-

Absence in mammals : cDNA cloning confirms this compound/exendin-4 genes are unique to Heloderma, with no homologs in humans or rats .

-

Evolutionary divergence : Structural differences from VIP/GLP-1 prevent cross-reactivity in mammalian endocrine systems .

This synthesis of chemical and pharmacological data underscores this compound’s unique profile as a stable, high-affinity peptide with applications in targeted drug delivery and receptor studies. Its resistance to intestinal proteases and modifiable release kinetics position it as a promising candidate for oral peptide therapeutics.

Aplicaciones Científicas De Investigación

Helodermin tiene varias aplicaciones de investigación científica:

Química: this compound se utiliza como un péptido modelo para estudiar la síntesis de péptidos y las relaciones estructura-actividad.

Biología: Se utiliza para investigar el papel de los péptidos en la señalización celular y las interacciones de los receptores.

Mecanismo De Acción

Helodermin ejerce sus efectos interactuando con los receptores del péptido intestinal vasoactivo en las células acinares pancreáticas. Esta interacción activa la adenilato ciclasa, lo que lleva a un aumento en los niveles celulares de AMP cíclico. El AMP cíclico elevado estimula la secreción de enzimas pancreáticas y otras respuestas fisiológicas . This compound también estimula la formación de AMP cíclico en las células óseas, incluidos los osteoblastos, lo que es comparable a la respuesta inducida por el péptido intestinal vasoactivo .

Comparación Con Compuestos Similares

Helodermin es similar a otros péptidos como el péptido intestinal vasoactivo, el péptido histidina isoleucina y la secretina. tiene características estructurales únicas, incluida una estructura secundaria estable y una secuencia C-terminal -Pro-Pro-Pro-NH2, que contribuyen a su acción fisiológica prolongada . Otros compuestos similares incluyen helospectina y péptido activador de la adenilato ciclasa pituitaria, los cuales también estimulan la formación de AMP cíclico en las células óseas .

Actividad Biológica

Helodermin is a peptide derived from the venom of the Gila monster (Heloderma suspectum) and is known for its significant biological activities, particularly in relation to the modulation of various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits a variety of biological effects primarily through its interaction with specific receptors in the body. One of its most notable actions is the stimulation of adenylate cyclase activity, which leads to increased levels of cyclic AMP (cAMP) in target cells. This mechanism is similar to that of vasoactive intestinal peptide (VIP) and secretin, indicating that this compound may act through VIP-preferring receptors.

Key Findings:

- Adenylate Cyclase Stimulation : this compound has been shown to stimulate adenylate cyclase activity in rat pancreatic membranes, as effectively as secretin and VIP. This stimulation results in elevated cAMP levels and inhibition of [^125I]VIP binding in pancreatic acini .

- Pancreatic Function : Research indicates that this compound can stimulate amylase secretion from rat dispersed pancreatic acini, suggesting a role in digestive enzyme regulation .

- Vascular Effects : Studies have demonstrated that this compound and related peptides (helospectin I and II) exhibit similar vascular effects, indicating potential applications in vascular health .

Therapeutic Potential

The unique properties of this compound have led to investigations into its therapeutic applications. Its ability to modulate cAMP levels suggests potential uses in treating conditions related to metabolic dysregulation, such as diabetes.

Case Studies:

- Diabetes Management : this compound has been proposed as a therapeutic agent for managing diabetes by reducing hyperglycemia through its action on glucose homeostasis pathways .

- Vascular Disorders : Given its vascular effects, this compound could be explored as a treatment option for conditions involving impaired vascular function .

Comparative Analysis with Related Peptides

This compound shares structural and functional similarities with other peptides like VIP. The following table summarizes key characteristics:

| Peptide | Source | Primary Action | Receptor Interaction |

|---|---|---|---|

| This compound | Gila monster venom | Stimulates adenylate cyclase | VIP-preferring receptors |

| VIP | Various tissues | Vasodilation, intestinal secretion | VPAC1 and VPAC2 receptors |

| Secretin | Intestinal mucosa | Stimulates bicarbonate secretion | Secretin receptor |

Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

- A study published in PubMed indicated that this compound activates adenylate cyclase not only in pancreatic tissues but also in cardiac and brain tissues, suggesting a broader physiological role .

- Another research article highlighted the immunoreactivity of this compound-like peptides in rat brain extracts, indicating potential central nervous system effects .

Propiedades

IUPAC Name |

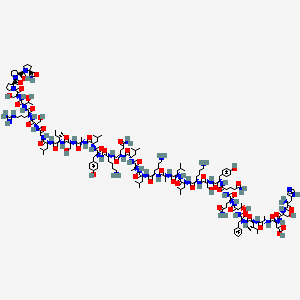

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAAJZQUEUTACT-MDBKHZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H285N47O49 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237753 | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3843 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89468-62-2 | |

| Record name | Heliodermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.